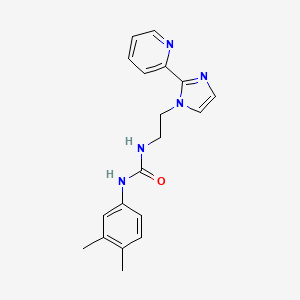

1-(3,4-dimethylphenyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea

Description

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-3-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O/c1-14-6-7-16(13-15(14)2)23-19(25)22-10-12-24-11-9-21-18(24)17-5-3-4-8-20-17/h3-9,11,13H,10,12H2,1-2H3,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFNMLXJECHGOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NCCN2C=CN=C2C3=CC=CC=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethylphenyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

-

Formation of the Imidazole Moiety:

- Starting with pyridine-2-carbaldehyde and ethylenediamine, the imidazole ring is formed through a cyclization reaction under acidic conditions.

-

Attachment of the Urea Group:

- The imidazole derivative is then reacted with an isocyanate derivative of 3,4-dimethylphenyl to form the urea linkage. This step often requires a base such as triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethylphenyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The aromatic rings and imidazole moiety can be oxidized under strong oxidizing conditions, leading to the formation of quinones and other oxidized derivatives.

Reduction: The compound can be reduced at the urea linkage or the aromatic rings using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the imidazole moiety, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which 1-(3,4-dimethylphenyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s imidazole and pyridine moieties allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Urea Derivatives with Varied Aromatic Substitutions

describes compounds 9a (1-ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea) and 9b (1-ethyl-1-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea), which share a urea backbone but differ in aromatic substituents. Unlike the target compound’s 3,4-dimethylphenyl group, 9a/9b feature a 3-methylphenylpyrazole system. Key differences include:

- Electronic Effects : The electron-donating methyl groups in the target compound may stabilize resonance structures, altering binding affinity compared to 9a/9b , which lack such substitutions.

Table 1: Comparison of Urea Derivatives

Nitrofuran Carboxamide Analogues ()

Compounds 2 (N-(3-(1H-imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide) and 3 (5-nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide) from share the pyridin-2-yl-imidazole/ethyl chain but replace the urea group with a nitrofuran carboxamide. Key distinctions:

Imidazoline and Triazole Derivatives ()

The European Patent Specification () describes compounds like C19 and C20 , which contain methoxyphenyl-imidazoline or trifluoromethoxyphenyl-triazole groups. Comparisons include:

- Substituent Effects : The target compound’s 3,4-dimethylphenyl group is less electron-withdrawing than the trifluoromethoxy group in C19 , possibly reducing metabolic degradation.

- Heterocycle Type : Imidazoline rings in C19/C20 differ from the pyridin-2-yl-imidazole in the target compound, affecting conformational flexibility and target selectivity .

Sulfonamide and Hydroxyl Analogues ()

- BJ49059 (): This compound replaces the urea group with a methanesulfonamide linkage.

- 2-[4,5-Diphenyl-2-(pyridin-2-yl)-1H-imidazol-1-yl]-3-phenylpropan-1-ol (): The hydroxyl group in this analogue may form stronger hydrogen bonds than the urea group, but its steric bulk could limit bioavailability .

Table 2: Functional Group Impact on Properties

Biological Activity

1-(3,4-Dimethylphenyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The urea linkage facilitates hydrogen bonding with target proteins, while the imidazole and pyridine rings contribute to its binding affinity.

Target Proteins and Pathways

Research indicates that this compound may modulate various biochemical pathways by inhibiting or activating specific enzymes or receptors. Potential targets include:

- Kinases : Involved in cell signaling pathways.

- Enzymes : Such as proteases and phosphatases that play roles in cellular regulation.

Anticancer Activity

Several studies have explored the anticancer potential of similar compounds, suggesting that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspase pathways.

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Similar derivatives have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. The presence of the pyridine ring is particularly relevant for enhancing antimicrobial efficacy.

Study 1: Anticancer Activity Assessment

A recent study evaluated the cytotoxic effects of related compounds on human cancer cell lines. The findings indicated that modifications in the phenyl and imidazole groups significantly influenced the compounds' efficacy against cancer cells. The IC values were determined, showing promising results for derivatives similar to our compound .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| A | A431 | 15 |

| B | MCF7 | 12 |

| C | HT29 | 10 |

Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of related imidazole derivatives. The study utilized a disk diffusion method to assess the antibacterial activity against various strains. Results demonstrated that certain modifications led to enhanced activity against Gram-positive bacteria .

| Compound | Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| D | S. aureus | 20 |

| E | E. coli | 18 |

| F | B. subtilis | 15 |

Q & A

Basic: What are the key structural features and functional groups of this compound, and how do they influence its reactivity?

The compound contains three critical moieties:

- A 3,4-dimethylphenyl group (hydrophobic aromatic ring with steric effects from methyl groups).

- A pyridin-2-yl-substituted imidazole (heterocyclic system with potential hydrogen-bonding and metal-coordination sites).

- A urea linker (polar group enabling hydrogen-bond interactions with biological targets).

These features enhance its binding affinity to enzymes or receptors, particularly in kinase inhibition or protein-ligand interactions. The dimethylphenyl group may improve lipophilicity, influencing membrane permeability .

Basic: What synthetic routes are commonly employed to prepare this compound?

A typical multi-step synthesis involves:

Imidazole ring formation : Condensation of pyridin-2-yl-glyoxal with ammonium acetate to generate the imidazole core.

Ethyl spacer introduction : Alkylation of the imidazole with 2-chloroethylamine.

Urea linkage formation : Reaction of the amine-terminated intermediate with 3,4-dimethylphenyl isocyanate under anhydrous conditions.

Key reagents : Triethylamine (base), dichloromethane (solvent), and controlled temperatures (0–25°C) to minimize side reactions .

Basic: Which analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm structural integrity (e.g., urea NH peaks at δ 9.5–10.5 ppm, imidazole protons at δ 7.0–8.5 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- HPLC : Assesses purity (>95% typically required for biological assays) .

Basic: What is the hypothesized mechanism of action for this compound in biological systems?

The urea and imidazole groups likely engage in hydrogen bonding with ATP-binding pockets of kinases (e.g., JAK2 or EGFR), while the pyridinyl group facilitates π-π stacking with aromatic residues. Preclinical studies suggest inhibition of phosphorylation cascades in cancer cell lines .

Basic: What biological activities have been reported for this compound?

- Kinase inhibition : IC values in the nanomolar range for specific tyrosine kinases.

- Antiproliferative effects : Reduced viability in HeLa and MCF-7 cell lines at 10 μM concentrations.

- Selectivity profiles : Cross-reactivity data against related kinases should be validated using competitive binding assays .

Advanced: How can synthetic yields be optimized for large-scale production?

- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)) improve coupling efficiency in imidazole alkylation.

- Solvent optimization : Replacing DMF with acetonitrile reduces byproduct formation.

- Flow chemistry : Continuous reactors enhance reproducibility for temperature-sensitive steps .

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NH peak splitting)?

- Variable-temperature NMR : Resolves dynamic proton exchange effects in urea groups.

- 2D NMR (COSY, HSQC) : Assigns overlapping signals in aromatic regions.

- X-ray crystallography : Provides definitive structural confirmation if crystalline material is available .

Advanced: What computational methods are used to study its binding modes?

- Molecular docking (AutoDock Vina) : Predicts binding poses in kinase active sites.

- Molecular dynamics (MD) simulations : Assesses stability of ligand-protein complexes over 100-ns trajectories.

- QM/MM calculations : Evaluates electronic interactions at binding interfaces .

Advanced: How can aqueous solubility be improved without compromising activity?

- Prodrug strategies : Introduce phosphate esters at the urea group for pH-dependent release.

- Nanoformulation : Encapsulate in PEGylated liposomes to enhance bioavailability.

- Co-crystallization : Use co-formers like succinic acid to stabilize amorphous phases .

Advanced: What in silico tools predict metabolic stability and toxicity?

- ADMET Predictor : Estimates hepatic clearance and CYP450 inhibition risks.

- Derek Nexus : Flags structural alerts for mutagenicity (e.g., nitro groups).

- MetaSite : Identifies probable metabolic hotspots (e.g., imidazole N-methylation) .

Advanced: How to design structure-activity relationship (SAR) studies for this scaffold?

- Substituent variation : Replace dimethylphenyl with fluorinated or heteroaromatic groups to modulate lipophilicity.

- Linker modification : Test ethylene vs. propylene spacers for flexibility.

- Bioisosteric replacement : Substitute urea with thiourea or cyanoguanidine to assess tolerance .

Advanced: What strategies mitigate off-target effects in cellular assays?

- Kinome-wide profiling : Use panels like Eurofins KinaseProfiler to identify off-target kinases.

- CRISPR knockouts : Validate target specificity in isogenic cell lines.

- Proteomic profiling (LC-MS/MS) : Detect unintended protein interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.